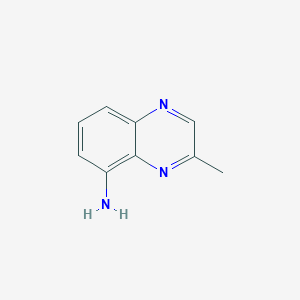
3-Methylquinoxalin-5-amine
Descripción general
Descripción
3-Methylquinoxalin-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula C9H9N3. It is a derivative of quinoxaline, characterized by the presence of a methyl group at the third position and an amine group at the fifth position of the quinoxaline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 3-Methylquinoxalin-5-amine involves the reduction of 2-methyl-8-nitroquinoxaline. The process typically includes the following steps :
- Dissolving 2-methyl-8-nitroquinoxaline in methanol.
- Adding a 20% aqueous solution of titanium trichloride dropwise at 0°C.
- Warming the reaction solution to room temperature and stirring for an additional hour.
- Concentrating the mixture under reduced pressure.
- Neutralizing the resultant with an aqueous sodium carbonate solution.
- Extracting the mixture with ethyl acetate.
- Drying the organic layers over magnesium sulfate, filtering, and concentrating under reduced pressure.
- Purifying the residue by silica gel column chromatography using chloroform as the eluent.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylquinoxalin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can further modify the quinoxaline ring.
Substitution: The amine group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached to the quinoxaline ring, enhancing their chemical and biological properties .
Aplicaciones Científicas De Investigación
3-Methylquinoxalin-5-amine has a wide range of applications in scientific research :
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits significant biological activity, including antimicrobial, antifungal, and antiviral properties.
Medicine: Quinoxaline derivatives are being explored for their potential use in treating various diseases, including cancer, AIDS, and schizophrenia.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methylquinoxalin-5-amine involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, quinoxaline derivatives have been shown to inhibit bacterial and fungal growth by interfering with their metabolic pathways. Additionally, they can modulate the activity of neurotransmitters, making them potential candidates for treating neurological disorders.
Comparación Con Compuestos Similares
Quinoxaline: The parent compound of 3-Methylquinoxalin-5-amine, lacking the methyl and amine groups.
2-Methylquinoxaline: A derivative with a methyl group at the second position.
5-Nitroquinoxaline: A derivative with a nitro group at the fifth position.
Uniqueness: this compound is unique due to the presence of both a methyl group and an amine group on the quinoxaline ring. This combination enhances its chemical reactivity and biological activity compared to other quinoxaline derivatives.
Propiedades
IUPAC Name |
3-methylquinoxalin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZGIJQANGIGSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311246 | |
| Record name | 3-Methyl-5-quinoxalinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19031-43-7 | |
| Record name | 3-Methyl-5-quinoxalinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19031-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-5-quinoxalinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

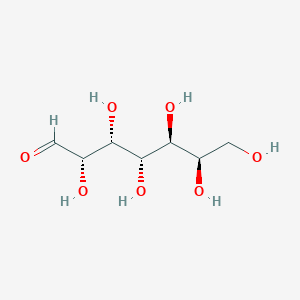
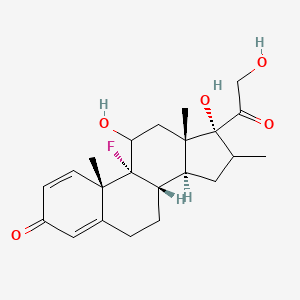


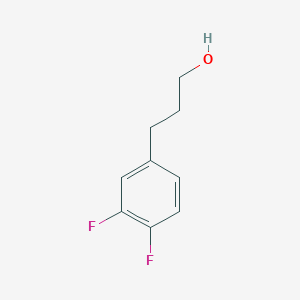

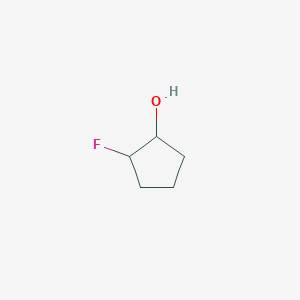
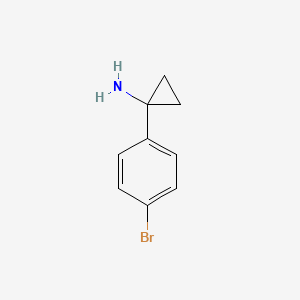
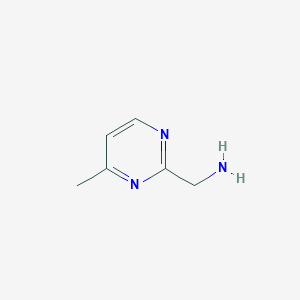
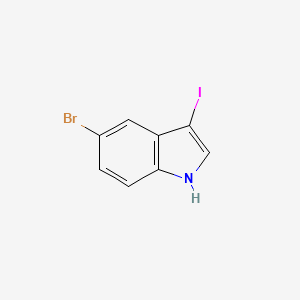
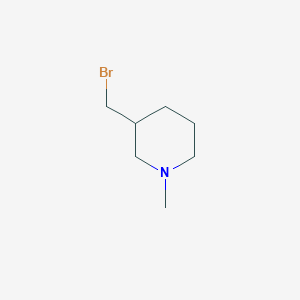
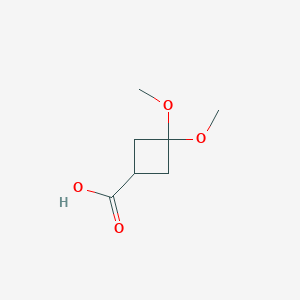
![tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1343228.png)
